ETHYL 3-(4-CHLOROPHENYL)ISOTHIAZOLE-4-CARBOXYLATE
Overview
Description
ETHYL 3-(4-CHLOROPHENYL)ISOTHIAZOLE-4-CARBOXYLATE is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound features a 4-chlorophenyl group attached to the thiazole ring, which is further esterified with an ethyl carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(4-CHLOROPHENYL)ISOTHIAZOLE-4-CARBOXYLATE typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an oxidizing agent such as bromine or iodine to form the thiazole ring. The final step involves esterification with ethyl chloroformate to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-(4-CHLOROPHENYL)ISOTHIAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are typical.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
ETHYL 3-(4-CHLOROPHENYL)ISOTHIAZOLE-4-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL 3-(4-CHLOROPHENYL)ISOTHIAZOLE-4-CARBOXYLATE depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-bromophenyl)-1,2-thiazole-4-carboxylate
- Ethyl 3-(4-fluorophenyl)-1,2-thiazole-4-carboxylate
- Ethyl 3-(4-methylphenyl)-1,2-thiazole-4-carboxylate
Uniqueness
ETHYL 3-(4-CHLOROPHENYL)ISOTHIAZOLE-4-CARBOXYLATE is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding or halogen bonding, which can affect the compound’s overall properties and applications.
Properties
Molecular Formula |
C12H10ClNO2S |
---|---|
Molecular Weight |
267.73 g/mol |
IUPAC Name |
ethyl 3-(4-chlorophenyl)-1,2-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H10ClNO2S/c1-2-16-12(15)10-7-17-14-11(10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 |
InChI Key |
JZNWAPFFDZRGLK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSN=C1C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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